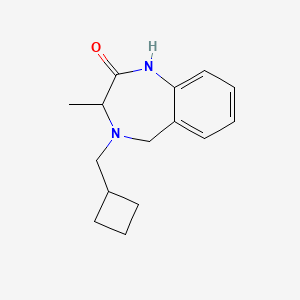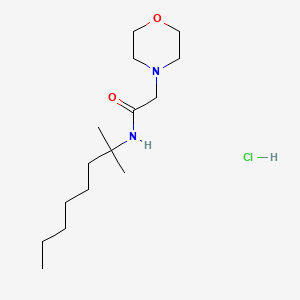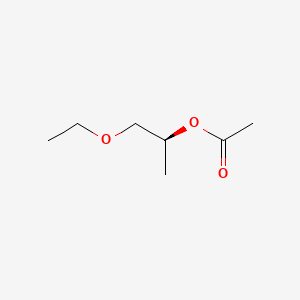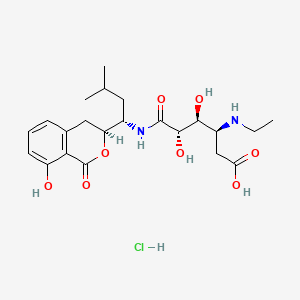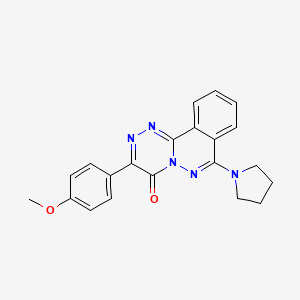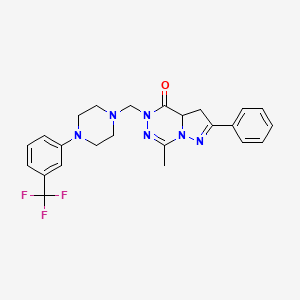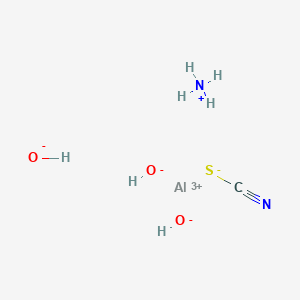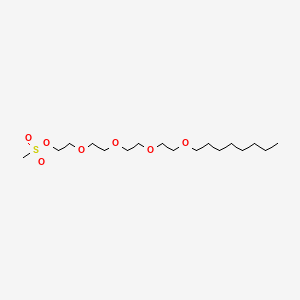
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate is a chemical compound known for its unique structure and properties. It is a derivative of 3,6,9,12-Tetraoxaeicosan-1-ol, which is a biochemical assay reagent. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate typically involves the reaction of 3,6,9,12-Tetraoxaeicosan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as pyridinium chlorochromate or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include primary and secondary alcohols.
Applications De Recherche Scientifique
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a solubilizing agent for membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate involves its interaction with various molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s ability to solubilize membrane proteins makes it valuable in biological research, where it can interact with lipid bilayers and proteins.
Comparaison Avec Des Composés Similaires
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate can be compared with other similar compounds such as:
3,6,9,12-Tetraoxaeicosan-1-ol: The parent compound, which lacks the methanesulfonate group.
3,6,9,12-Tetraoxapentacosan-1-ol: A similar compound with a longer carbon chain.
Tetraethylene glycol monooctyl ether: A related compound used as a surfactant.
The uniqueness of this compound lies in its methanesulfonate group, which imparts distinct chemical reactivity and solubility properties.
Propriétés
Numéro CAS |
134761-64-1 |
|---|---|
Formule moléculaire |
C17H36O7S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C17H36O7S/c1-3-4-5-6-7-8-9-20-10-11-21-12-13-22-14-15-23-16-17-24-25(2,18)19/h3-17H2,1-2H3 |
Clé InChI |
DWEVEPUSHNLNJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCCOCCOCCOCCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid](/img/structure/B15186999.png)
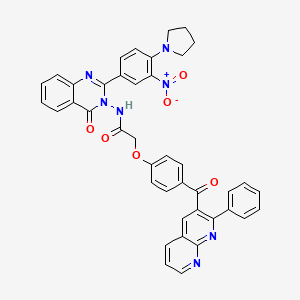
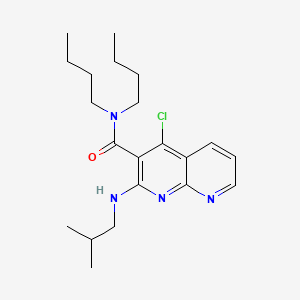

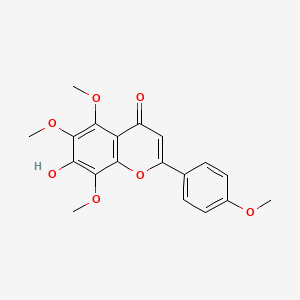
![methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea](/img/structure/B15187027.png)

